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Introduction

Ferrous tartrate, the iron(ll) salt of tartaric acid, presents itself as a potential candidate for food
fortification to combat iron deficiency, a widespread nutritional issue. Its application in food
products necessitates a thorough understanding of its bioavailability, stability, and sensory
impact. These notes provide an overview of the current knowledge and detailed protocols for
the evaluation of ferrous tartrate as a food fortificant. Historically, ferrous tartrate has been
used as a medicinal tonic.[1] Its potential as a modern food fortificant is an area of active
research.

Regulatory Landscape

The regulatory status of ferrous tartrate for widespread use as a food fortificant is not as
extensively established as that of other iron salts like ferrous sulfate or ferrous fumarate. The
European Food Safety Authority (EFSA) has evaluated complexation products of sodium
tartrates and iron(lll) chloride, primarily for use as an anti-caking agent in salt.[2][3] Another
EFSA opinion covers iron hydroxide adipate tartrate for use in food supplements.[4][5] In the
United States, a Generally Recognized as Safe (GRAS) notice for an "iron complex of tartaric
acid" (GRN 000439) was submitted to the FDA, but the evaluation was ceased at the notifier's
request.[6] This indicates that for new food applications, a new regulatory submission would
likely be required.
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Physicochemical Properties and Synthesis

Ferrous tartrate is a reddish powder with the chemical formula CaHaFeOe.[1] The synthesis of
ferrous tartrate for food applications can be achieved through the reaction of an iron(ll) salt
with tartaric acid. A general laboratory-scale synthesis protocol is provided below.

Protocol 3.1: Synthesis of Food-Grade Ferrous Tartrate

Objective: To synthesize ferrous tartrate from ferrous sulfate and L-tartaric acid.

Materials:

Ferrous sulfate heptahydrate (FeSOa-7H20), food grade

» L-tartaric acid (CaHeOs), food grade

e Deionized water

e Ethanol

e Nitrogen gas

e pH meter

» Reaction vessel with overhead stirrer and nitrogen inlet

« Filtration apparatus (e.g., Buchner funnel)

Drying oven
Procedure:
e Prepare an aqueous solution of L-tartaric acid.

e In a separate vessel, prepare an aqueous solution of ferrous sulfate heptahydrate. To
minimize oxidation of ferrous to ferric iron, deaerate the water by bubbling nitrogen gas
through it for at least 30 minutes prior to dissolving the ferrous sulfate.
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» Slowly add the ferrous sulfate solution to the tartaric acid solution with constant stirring under
a nitrogen atmosphere.

» A precipitate of ferrous tartrate will form. Monitor the pH of the solution.

« Allow the reaction to proceed for a specified time (e.g., 1-2 hours) to ensure complete
precipitation.

o Collect the ferrous tartrate precipitate by filtration.

o Wash the precipitate with deionized water to remove any unreacted starting materials,
followed by a wash with ethanol to facilitate drying.

o Dry the purified ferrous tartrate precipitate in a vacuum oven at a low temperature (e.g., 40-
50 °C) to prevent oxidation.

 Store the final product in an airtight container under a nitrogen atmosphere.

Note: The molar ratios of the reactants and the reaction conditions (pH, temperature) should be
optimized to achieve the desired product yield and purity.

Bioavailability and Iron Absorption

The bioavailability of an iron fortificant is a critical measure of its efficacy. Iron absorption in the
human body is a complex process primarily occurring in the duodenum and proximal jejunum.
[4][5] Dietary iron exists in two forms: heme iron, which is readily absorbed, and non-heme iron,
the form present in ferrous tartrate, whose absorption is influenced by various dietary factors.

[4]

To be absorbed, ferric iron (Fe3*) must be reduced to ferrous iron (Fe2*).[5] Ferrous iron is then
transported into the enterocytes via the divalent metal transporter 1 (DMT1).[5][7]

Logical Flow of Non-Heme Iron Absorption
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Caption: Pathway of non-heme iron absorption in the small intestine.

Protocol 4.1: In Vitro Iron Bioavailability Assessment
(Simulated Digestion)

This protocol is adapted from established in vitro methods to estimate the bioavailability of iron
from ferrous tartrate-fortified food.[6][8][9]

Objective: To estimate the bioavailable iron from a food sample fortified with ferrous tartrate
by simulating gastric and intestinal digestion.

Materials:

Food sample fortified with ferrous tartrate

e Pepsin (porcine)

e Pancreatin (porcine)

 Bile extract (porcine)

 Dialysis tubing (6-8 kDa molecular weight cutoff)
e Hydrochloric acid (HCI)

e Sodium bicarbonate (NaHCOs)
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e Spectrophotometer

e Iron standards

o Colorimetric reagent for iron (e.qg., ferrozine)
Procedure:

o Sample Homogenization: Homogenize a known weight of the fortified food sample with
deionized water.

» Gastric Digestion:

o Adjust the pH of the homogenate to 2.0 with HCI.

o Add pepsin solution and incubate at 37 °C for 2 hours with gentle shaking.
« Intestinal Digestion:

o Transfer an aliquot of the gastric digest into a dialysis tube.

o Place the dialysis tube in a beaker containing a solution of pancreatin and bile extract in
sodium bicarbonate buffer.

o Incubate at 37 °C for 2 hours with gentle shaking.
o Measurement of Dialyzable Iron:

o After incubation, measure the concentration of iron in the dialysate (the solution outside
the dialysis tube). This represents the soluble, low molecular weight iron that is potentially
available for absorption.

o Use a suitable colorimetric method, such as the ferrozine assay, to quantify the iron
concentration.

o Calculation: Express the bioavailable iron as a percentage of the total iron in the food
sample.
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Comparative Bioavailability Data

While direct comparative studies for ferrous tartrate are limited, the following table presents
data for other common iron fortificants to provide a benchmark.

Relative
Iron Fortificant Bioavailability (vs. Food Vehicle Reference
Ferrous Sulfate)

Ferrous Sulfate 100% Weaning food [10]
Weaning food / Maize
Ferrous Fumarate ~30-106% ] ) [10][11]
& milk drink
Ferric Pyrophosphate 21-74% Various [12]
Sodium Iron EDTA ~200% (in presence
Instant noodles [13]
(NaFeEDTA) of phytates)

Stability in Food Matrices

The stability of ferrous tartrate in food is crucial for ensuring that the fortified iron content
remains available throughout the product's shelf life. The primary concern is the oxidation of
ferrous (Fe2*) to ferric (Fe3*) iron, which is less bioavailable and can cause undesirable
sensory changes.[8]

Workflow for Stability Testing of Ferrous Tartrate
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Caption: Experimental workflow for assessing ferrous tartrate stability.
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Protocol 5.1: Stability Assessment of Ferrous Tartrate in
a Liquid Food Matrix (e.g., Milk)

Objective: To evaluate the stability of ferrous tartrate in a liquid food matrix during processing
and storage.

Materials:

Liquid food matrix (e.g., pasteurized milk)

Ferrous tartrate

Controlled environment chambers (for storage at different temperatures and light conditions)

Analytical equipment for iron speciation (e.g., spectrophotometer with a suitable chromogen
for Fe2*, or ICP-MS)

Equipment for sensory analysis

Procedure:

Fortification: Add a known concentration of ferrous tartrate to the liquid food matrix and mix
thoroughly.

e Processing: Subject the fortified product to standard processing conditions (e.g.,
pasteurization at 72 °C for 15 seconds).

o Packaging and Storage: Package the product in appropriate containers and store under
different conditions (e.qg., refrigerated at 4 °C, ambient at 25 °C, accelerated at 40 °C; with
and without light exposure).

o Sampling: At regular intervals (e.g., 0, 1, 2, 4, 8, and 12 weeks), withdraw samples for
analysis.

o Chemical Analysis:

o Determine the total iron content using a method like atomic absorption spectroscopy
(AAS) or inductively coupled plasma mass spectrometry (ICP-MS).
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o Determine the ferrous iron (Fe?*) content using a colorimetric method with a chromogen
specific for Fe?* (e.g., 1,10-phenanthroline or ferrozine).

e Sensory Evaluation: Conduct sensory analysis (see Protocol 6.1) to assess any changes in
color, flavor, and overall acceptability.

o Data Analysis: Calculate the percentage retention of ferrous iron over time for each storage
condition. Correlate chemical stability with sensory data.

tability of i :

Retention after

Retention after

Iron Fortificant . 4 Months Packaging Reference
Processing
Storage
NaFeEDTA 94-95% 93-95% Laminate [10][11][14]
Ferrous Sulfate 94-95% 93-95% Laminate [LO][11][14]
Sensory Analysis

The addition of iron compounds to food can lead to undesirable sensory changes, such as a
metallic taste, off-odors, and discoloration.[15] It is essential to evaluate the sensory properties
of foods fortified with ferrous tartrate to ensure consumer acceptance.

Protocol 6.1: Sensory Evaluation of Ferrous Tartrate-
Fortified Food

Objective: To assess the sensory acceptability of a food product fortified with ferrous tartrate.

Materials:

Fortified food product

Unfortified control product

Trained sensory panel (or consumer panel)

Sensory evaluation booths with controlled lighting and ventilation
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e Evaluation forms (e.g., using a 9-point hedonic scale)
o Water for palate cleansing
Procedure:

o Panelist Selection and Training: Recruit panelists and, if necessary, train them to identify
specific sensory attributes (e.g., metallic taste, color changes).

o Sample Preparation and Presentation:
o Prepare both the fortified and control food samples under identical conditions.
o Code the samples with random three-digit numbers to blind the panelists.
o Present the samples to the panelists in a randomized order.

e Evaluation:

o Instruct panelists to evaluate the samples for various attributes such as appearance, color,
aroma, taste, texture, and overall acceptability.

o Use a structured scale, such as a 9-point hedonic scale (1 = dislike extremely, 9 = like
extremely), for scoring.

o Data Analysis:
o Collect the completed evaluation forms.

o Analyze the data statistically (e.g., using ANOVA) to determine if there are significant
differences in sensory scores between the fortified and control products.

Sensory Scores of Foods Fortified with Various Iron
Compounds
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Sensory Score

Food Product Iron Fortificant (Overall Scale Reference
Acceptability)
Instant Noodles Ferrous Sulfate ~6 ("like slightly")  9-point hedonic [13]
Instant Noodles NaFeEDTA ~6 ("like slightly”)  9-point hedonic [13]
Flavored Milk Heme Iron 4.71 5-point hedonic [16]
Instant Bose -
Ferrous Sulfate 4.88 Not specified [17]
Corn
Conclusion

Ferrous tartrate holds promise as a food fortificant, but further research is needed to fully

characterize its performance in various food systems. The protocols outlined in these

application notes provide a framework for researchers and developers to systematically

evaluate the bioavailability, stability, and sensory properties of ferrous tartrate. Comparative

studies against established iron fortificants are crucial for determining its potential advantages

and limitations. Given the current regulatory landscape, engagement with regulatory bodies

early in the development process is highly recommended for any new food fortification

applications of ferrous tartrate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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